molecular formula C29H47N3O B12457172 N-[2-(dimethylamino)quinolin-4-yl]octadecanamide

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide

Cat. No.: B12457172
M. Wt: 453.7 g/mol
InChI Key: YYVMZDYUGMHDTQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide is a chemical compound with the molecular formula C28H44N2O. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylamino group and an octadecanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)quinolin-4-yl]octadecanamide typically involves the reaction of 2-(dimethylamino)quinoline with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]octadecanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain proteins and enzymes, while the quinoline ring facilitates its insertion into biological membranes. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)quinolin-4-yl]hexadecanamide
  • N-[2-(dimethylamino)quinolin-4-yl]dodecanamide
  • N-[2-(dimethylamino)quinolin-4-yl]octanamide

Uniqueness

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide is unique due to its longer alkyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in certain biological applications compared to its shorter-chain analogs .

Properties

Molecular Formula

C29H47N3O

Molecular Weight

453.7 g/mol

IUPAC Name

N-[2-(dimethylamino)quinolin-4-yl]octadecanamide

InChI

InChI=1S/C29H47N3O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-29(33)31-27-24-28(32(2)3)30-26-22-20-19-21-25(26)27/h19-22,24H,4-18,23H2,1-3H3,(H,30,31,33)

InChI Key

YYVMZDYUGMHDTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C

Origin of Product

United States

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